2-Iodo-3-methoxyaniline

Übersicht

Beschreibung

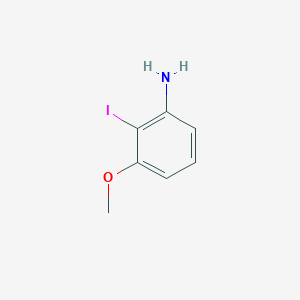

2-Iodo-3-methoxyaniline is an organic compound with the chemical formula C7H8INO and a molecular weight of 243.05 g/mol It is a derivative of aniline, where the hydrogen atoms at the second and third positions of the benzene ring are substituted with iodine and methoxy groups, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Iodo-3-methoxyaniline can be synthesized through the iodination of methoxyaniline. The process involves reacting methoxyaniline with copper iodide to form methoxyaniline iodide, which is then subjected to a reduction reaction to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination and reduction reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Analyse Chemischer Reaktionen

Reactions and Reactivity

2-Iodoanilines can undergo functionalization reactions. For example, 2-iodoaniline can be reacted with CuCl, NaN3, N,N,N′,N′-tetramethylethylenediamine (TMEDA), and thiazole-4-carboxaldehyde in DMSO to afford the desired product in 80% yield .

Reduction

o-Iodoarylamines including 2-iodo-3-methylaniline, 2-iodo-4-methoxyaniline, and 2-iodo-5-methoxyaniline can be synthesized by reduction of corresponding .

Catalytic Activity

Chiral iodoarene 18a was identified as the most efficient catalyst, demonstrating improved performance compared to previously reported catalysts. The rigidity of the sulfonamide in iodoarene 18a leads to increased selectivity in product formation . The catalysts 19a , 19b , 19c , and 7 showed slightly lower oxidation potential values than 13a , 13h , 13i , 18a , and 18c . The small difference of oxidation potentials is reflected in the reactivities for the formation of 20a which resulted in almost similar yields .

Spectroscopic Data for Related Compounds

While direct spectroscopic data for 2-Iodo-3-methoxyaniline was not available in the search results, data for related compounds such as 2-Iodo-5-methoxyaniline (3b) can provide some insight :

-

1H NMR (400 MHz, CDCl3): δ 7.48 (d, J = 8.4 Hz, 1H), 6.32 (d, J = 2.8 Hz, H), 6.13 (dd, J = 8.2, 2.6 Hz, 1H), 3.91 (br, 2H), 3.73 (s, 3H)

-

13C NMR (100 MHz, CDCl3): δ 161.1, 147.6, 139.1, 106.5, 100.5, 73.4, 55.3 ppm.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Iodo-3-methoxyaniline serves as a critical intermediate in the synthesis of complex organic molecules. Its reactivity is primarily due to the presence of both an iodine atom and a methoxy group on the aniline structure, which facilitates various chemical reactions.

Key Reactions:

- Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles such as amines or thiols, allowing for the synthesis of diverse derivatives.

- Electrophilic Aromatic Substitution: The methoxy group enhances the electron density of the aromatic ring, making it more reactive towards electrophiles.

Case Study: Synthesis of Vicinal Haloethers

A study demonstrated that this compound was used to synthesize novel vicinal haloethers bearing a malononitrile group. The structures were confirmed using and -NMR spectroscopy, indicating its utility as a building block in organic synthesis.

Pharmaceutical Research

The compound has shown significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This characteristic positions it as a potential candidate for drug development aimed at modulating biological pathways.

Biological Activity:

- Anticancer Properties: Preliminary studies indicate that this compound exhibits activity against certain cancer cell lines, suggesting its potential application in anticancer therapies.

- Drug Metabolism Studies: Its interactions with cytochrome P450 isoforms could provide insights into drug-drug interactions, necessitating further pharmacokinetic evaluations.

Material Science

In material science, this compound is explored for its unique electronic properties. It can be employed in developing novel materials that may have applications in electronics and photonics.

Applications:

- Conductive Polymers: The compound can be used to synthesize conductive polymers that exhibit enhanced electrical properties.

- Dyes and Pigments: Its derivatives are also investigated for use in dyes and pigments due to their vibrant colors and stability.

Environmental Safety

Recent advancements have highlighted the use of this compound in environmental applications. For instance, it has been utilized in electrochemical sensors designed to detect 3-methoxyaniline concentrations in aqueous systems.

Electrochemical Sensor Development:

- A glassy carbon electrode modified with Ag₂O@La₂O₃ nanosheets was developed for selective detection of 3-methoxyaniline. The sensor showed a linear dynamic range from 0.1 nM to 0.1 mM, demonstrating its potential for environmental monitoring.

Data Table: Comparison of Applications

| Application Area | Methodology/Usage | Key Findings/Results |

|---|---|---|

| Organic Synthesis | Nucleophilic/Electrophilic Substitution | Synthesis of novel compounds confirmed by NMR |

| Pharmaceutical Research | Inhibition of cytochrome P450 | Potential anticancer activity identified |

| Material Science | Development of conductive polymers | Enhanced electrical properties observed |

| Environmental Safety | Electrochemical sensor for 3-methoxyaniline | Linear detection range established (0.1 nM - 0.1 mM) |

Wirkmechanismus

The mechanism of action of 2-Iodo-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The iodine and methoxy groups on the benzene ring influence its reactivity and binding properties. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and the nature of the reactants. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Iodoaniline: Similar to 2-Iodo-3-methoxyaniline but lacks the methoxy group.

3-Methoxyaniline: Similar but lacks the iodine atom.

2-Bromo-3-methoxyaniline: Similar structure with bromine instead of iodine.

Uniqueness: this compound is unique due to the presence of both iodine and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific binding characteristics, making it valuable for various applications in research and industry .

Biologische Aktivität

2-Iodo-3-methoxyaniline, a compound with the chemical formula C9H10NIO, has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features an iodine atom and a methoxy group attached to an aniline structure, which influences its reactivity and interaction with biological systems. The presence of the iodine atom can enhance electrophilic properties, while the methoxy group can affect solubility and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate biochemical pathways, influencing processes such as cell signaling, enzyme activity, and gene expression. The compound acts as both a nucleophile and electrophile, depending on the reaction environment.

Applications in Synthesis

This compound serves as a versatile intermediate in the synthesis of biologically active molecules. Notably, it is involved in the synthesis of psilocin, a psychoactive compound with therapeutic potential. The compound facilitates palladium-catalyzed cyclization reactions that are essential for forming complex organic structures.

Synthetic Routes

Research indicates that this compound can be utilized in various synthetic pathways:

- Psilocin Synthesis : It acts as a crucial starting material in reactions that yield psilocin through coupling with substituted silyl acetylenes in the presence of palladium catalysts .

- Indole Derivatives : The compound is also used in synthesizing indole derivatives, which exhibit a range of biological activities including anti-cancer and anti-inflammatory effects .

Antioxidant and Anti-inflammatory Properties

Research has demonstrated that derivatives of this compound possess antioxidant properties. A study evaluating various aniline derivatives found that modifications to the aniline moiety influenced their antioxidant capacity significantly. The introduction of specific substituents altered their ability to scavenge free radicals and mitigate oxidative stress .

Cytotoxicity Studies

Cytotoxicity assessments have shown that certain derivatives exhibit selective toxicity against cancer cell lines while maintaining low toxicity towards healthy cells. This selectivity is crucial for developing targeted cancer therapies .

Case Studies

- Synthesis of Psilocin : A notable case study involved synthesizing psilocin using this compound as a precursor. The study highlighted the efficiency of palladium-catalyzed reactions in achieving high yields (up to 63%) through careful optimization of reaction conditions .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound derivatives against various bacterial strains. Results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .

Data Summary

The following table summarizes key findings related to the biological activity and synthetic applications of this compound:

Eigenschaften

IUPAC Name |

2-iodo-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYUYGHVCASWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543282 | |

| Record name | 2-Iodo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98991-09-4 | |

| Record name | 2-Iodo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Iodo-3-methoxyaniline in the synthesis of psilocin?

A1: this compound serves as a crucial starting material in the palladium-catalyzed cyclization reaction that forms the core structure of psilocin, a 4-hydroxytryptamine derivative. [] This reaction involves the coupling of this compound with an appropriately substituted silyl acetylene in the presence of a palladium catalyst. The iodine atom in this compound acts as a leaving group, facilitating the cyclization process and ultimately contributing to the formation of the indole ring present in psilocin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.